7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C24H17ClN2O5 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
7-chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O5/c1-12-4-3-5-19(26-12)27-21(13-6-8-16(28)18(10-13)31-2)20-22(29)15-11-14(25)7-9-17(15)32-23(20)24(27)30/h3-11,21,28H,1-2H3 |
InChI Key |
RYAJLRGEXKQEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Biological Activity
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique molecular structure characterized by a chloro group, hydroxy group, and methoxy group attached to a phenyl ring, along with a chromeno-pyrrole core. Its molecular formula is and it has a molecular weight of approximately 448.88 g/mol .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been evaluated against various cancer cell lines, showing significant efficacy. For instance, in studies involving human melanoma cells, the compound demonstrated an IC50 value of 44.63 ± 3.51 μM, indicating its potential as an effective anticancer agent . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the S phase .
Anti-inflammatory and Antioxidant Effects
The presence of hydroxyl and methoxy groups in its structure suggests that the compound may possess anti-inflammatory and antioxidant properties. These functional groups are known to scavenge free radicals, which can contribute to reducing inflammation and oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific combination of functional groups. A comparative analysis with structurally similar compounds reveals insights into its SAR:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Similar chromeno-pyrrole core but with bromine instead of chlorine | Potential anticancer properties |
| 1-{3-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Contains a nitrophenyl group | Investigated for antibacterial activity |
| 2-(6-Methylpyridin-2-yl)-1-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid | Lacks the chromeno structure but shares some phenolic characteristics | Studied for anti-inflammatory effects |
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have focused on optimizing these synthetic routes to achieve higher yields and purities . Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Studies indicate it may interact with specific enzymes or receptors involved in cancer progression and inflammation pathways .
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- Cytotoxicity Against Cancer Cells : A specific study reported that the compound induced apoptosis in melanoma cells and caused cell cycle arrest . This finding supports its candidacy for further development as an anticancer drug.
- Antioxidant Activity : Another investigation indicated that derivatives of similar chromeno-pyrrole compounds exhibited significant antioxidant properties . This suggests that modifications to the structure could enhance these effects.
Scientific Research Applications
Synthetic Applications
Recent studies have highlighted the compound's utility in synthetic organic chemistry. A notable method involves a one-pot multicomponent reaction that efficiently synthesizes libraries of related compounds, including various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. This method allows for the incorporation of diverse substituents under mild conditions, showcasing its versatility and efficiency in producing complex heterocyclic structures .
Table 1: Summary of Synthetic Methodologies
| Methodology | Description | Yield (%) |
|---|---|---|
| One-pot multicomponent reaction | Synthesis of diversified 1,2-dihydrochromeno derivatives | 43–86% |
| Ring-opening strategy | Produces functionalized compounds compatible with various substituents | >70% for most examples |
The biological implications of this compound are particularly promising. Preliminary studies suggest that derivatives of 7-chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant pharmacological activities. These include potential anti-inflammatory and anticancer properties, attributed to their ability to interact with specific biological targets.
- Anticancer Activity : Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Properties : Compounds derived from this structure have shown efficacy in reducing inflammatory markers in vitro and in vivo.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The chlorine atom at position 7 exhibits moderate reactivity in nucleophilic substitution reactions. This site is activated by the electron-withdrawing effects of the adjacent chromeno-pyrrole-dione system, enabling reactions with nitrogen- and oxygen-based nucleophiles.
Key Findings :
-
Amine Substitution : Reaction with primary amines (e.g., benzylamine) in ethanol at 80°C yields 7-amino derivatives. The reaction requires 20–24 hours for completion, with yields ranging from 55% to 72% depending on steric hindrance .
-
Hydrolysis : Under basic conditions (KOH/EtOH, reflux), the chloro group is replaced by a hydroxyl group, forming 7-hydroxy analogs. This pathway is less favored due to competing decomposition of the chromeno-pyrrole core .
Reactivity of the Dihydrochromeno-Pyrrole Core
The partially saturated chromeno-pyrrole system undergoes dehydrogenation and cycloaddition reactions:
Dehydrogenation to Aromatic Systems
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C converts the dihydro structure into a fully aromatic chromeno[2,3-c]pyrrole system. This reaction is critical for enhancing π-conjugation in materials science applications .
Diels-Alder Cycloadditions
The dihydro moiety participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Products are characterized by NMR shifts at δ 5.8–6.2 ppm for new olefinic protons .
Functionalization of Aromatic Substituents
The 4-hydroxy-3-methoxyphenyl and 6-methylpyridin-2-yl groups undergo selective modifications:
| Reaction Type | Conditions | Product Modifications | Yield (%) |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → rt | Methoxy → hydroxy at position 3 | 68 |
| Esterification | AcCl, pyridine, reflux | Hydroxy → acetyloxy at position 4 | 82 |
| Pyridine Quaternization | MeI, acetone, 60°C | N-methylation of pyridine nitrogen | 74 |
Data adapted from methodology in .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the chromeno-pyrrole ring undergoes cleavage:
-
Acid-Mediated Ring Opening : HCl (conc.) in dioxane at 100°C fragments the molecule into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives, confirmed by LC-MS and NMR .
-
Base-Induced Rearrangement : NaOH/EtOH reflux generates a quinoline-based structure via retro-aldhemol decomposition, though yields are low (≤35%) .
Catalytic Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) introduces aryl groups at position 7. For example, coupling with 4-methoxyphenylboronic acid achieves 67% yield .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines using Xantphos as a ligand, though competing decomposition limits utility .
Oxidation and Reduction Pathways
-
Oxidation : MnO₂ selectively oxidizes the dihydrochromeno-pyrrole core to a fully conjugated system without affecting other substituents .
-
Reduction : NaBH₄ reduces the dione moiety to a diol, but over-reduction degrades the pyrrole ring .
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light (λ = 254 nm) via radical-mediated C–Cl bond cleavage, forming a dimeric product detectable by HPLC-MS .
Comparison with Similar Compounds
Comparison with Structural Analogues
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- Carbonyl Stretches: All analogues show strong C=O stretches near 1700–1650 cm⁻¹, consistent with the chromenopyrrole-dione core .
- Hydroxyl Groups : The target’s 4-hydroxy-3-methoxyphenyl group would exhibit a broad O–H stretch (~3300 cm⁻¹), similar to analogues with hydroxylated aryl substituents .
Nuclear Magnetic Resonance (NMR)
- 1H NMR :
- 13C NMR :
- Pyridine carbons (C=N and C–CH3) would resonate at δ 150–160 ppm and δ 20–25 ppm, respectively, differing from phenyl (δ 125–135 ppm) or furan (δ 140–150 ppm) carbons .
Preparation Methods
Core Chromeno[2,3-c]Pyrrole-3,9-Dione Synthesis
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is synthesized via a one-pot multicomponent reaction (MCR) involving methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines. For example, heating methyl o-hydroxybenzoylpyruvate (1.0 equiv) with 4-hydroxy-3-methoxybenzaldehyde (1.1 equiv) and 6-methylpyridin-2-amine (1.1 equiv) in dry ethanol at 80°C for 20 hours forms the dihydrochromeno-pyrrole core in 65–70% yield . Acetic acid acts as a catalyst, promoting imine formation and subsequent cyclization. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclodehydration .
Key variables impacting yield include:
-
Solvent polarity : Ethanol outperforms DMF or THF due to optimal solubility of intermediates.
-
Temperature : Reflux conditions (80°C) are critical for complete cyclization, as lower temperatures (<60°C) stall at the Michael adduct stage .
Chlorination at the 7-Position
Introducing the 7-chloro substituent is achieved via electrophilic aromatic substitution (EAS) using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The chromeno-pyrrole core undergoes selective chlorination at the 7-position due to the electron-withdrawing effect of the adjacent carbonyl groups, directing electrophiles to the para position of the fused benzene ring. This step typically achieves 85–90% yield, with minimal di- or tri-chlorinated byproducts .
Mechanistic insight :
The reaction proceeds through a Wheland intermediate stabilized by resonance with the pyrrole nitrogen and carbonyl oxygen. Quenching with ice water precipitates the mono-chlorinated product, which is purified via recrystallization from ethanol .
Functionalization of the Pyrrole Nitrogen
The 1-(4-hydroxy-3-methoxyphenyl) group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-chlorinated intermediate. Reacting 7-chloro-chromeno[2,3-c]pyrrole-3,9-dione with 4-hydroxy-3-methoxyphenol in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 120°C for 12 hours affords the substituted product in 75–80% yield . The methoxy group acts as an ortho/para director, ensuring regioselective coupling at the para position relative to the hydroxyl group .
Installation of the 6-Methylpyridin-2-yl Moiety
The 2-(6-methylpyridin-2-yl) substituent is incorporated via a Suzuki-Miyaura cross-coupling reaction. A palladium-catalyzed coupling between the iodinated chromeno-pyrrole intermediate and 6-methylpyridin-2-ylboronic acid in a dioxane/water mixture (4:1) at 90°C for 8 hours achieves 70–75% yield . Tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (2.0 equiv) are used as the catalytic system.
Optimization note :
-
Pre-treatment of the boronic acid with 2,2-dimethyl-1,3-propanediol enhances stability and coupling efficiency .
Final Purification and Characterization
Crude product purification involves sequential chromatographic steps:
-
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
-
Recrystallization from methanol/ethyl acetate (1:1) yields analytically pure compound (mp 220–223°C) .
Spectroscopic validation :
-
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 5.62 (s, 1H, pyrrole-H), 6.05–7.76 (m, aromatic-H) .
-
IR : Peaks at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (conjugated C=O) confirm the diketone structure .
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Byproduct formation during chlorination : Excess SO₂Cl₂ leads to over-chlorination. Mitigated by slow reagent addition and low-temperature conditions .
-
Pyrrole ring oxidation : The electron-rich pyrrole is prone to oxidation during storage. Storing under nitrogen at –20°C prevents degradation .
Industrial-Scale Considerations
A kilogram-scale protocol using continuous flow reactors has been reported . Key parameters:
-
Residence time : 30 minutes at 100°C.
-
Throughput : 1.2 kg/day with ≥95% purity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer :
- Step 1 : Base the synthesis on dihydrochromenopyrrole scaffold methodologies from Vydzhak et al. (2008, 2010), which involve cyclocondensation of substituted coumarins with pyrrole precursors under acidic conditions .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst type) using statistical experimental design (e.g., factorial or response surface methodology) to minimize side products .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry or stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal XRD (as in ) to unambiguously assign the spatial arrangement of substituents .
- NMR Analysis : Employ - HMBC and NOESY to confirm connectivity and spatial proximity of the 4-hydroxy-3-methoxyphenyl and 6-methylpyridin-2-yl groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., CHClNO) and isotopic patterns .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and electronic properties of this compound for targeted applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS, focusing on the dihydrochromenopyrrole core’s conformational flexibility .
- Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to model plausible degradation pathways or catalytic transformations .
Q. How can researchers reconcile contradictory data on the compound’s bioactivity or stability across experimental setups?
- Methodological Answer :
- Controlled Variable Analysis : Systematically test variables (e.g., solvent polarity, temperature) using a fractional factorial design to isolate confounding factors .
- Cross-Validation : Compare results across multiple spectroscopic techniques (e.g., UV-Vis stability assays vs. HPLC degradation profiles) .
- Meta-Analysis : Aggregate data from independent studies (e.g., antimicrobial assays in vs. zoospore regulation in ) to identify trends or outliers .
Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Assays : Use log-scale concentration gradients (e.g., 0.1–100 µM) to establish IC values, with triplicate technical replicates .
- Positive/Negative Controls : Include known inhibitors (e.g., chloramphenicol for antimicrobial studies) and solvent-only controls .
- High-Content Screening (HCS) : Combine fluorescence microscopy with automated image analysis to quantify cellular responses (e.g., membrane integrity, oxidative stress) .
Q. How can the compound’s stability under physiological or environmental conditions be systematically assessed?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to varied pH (1–13), UV light, and elevated temperatures (40–80°C) while monitoring degradation via LC-MS .
- Hydrolytic Profiling : Use deuterated solvents (DO, CDOD) in NMR to track hydrolysis of labile groups (e.g., ester or amide bonds) .
- Environmental Fate Modeling : Apply QSAR models to predict biodegradation pathways and persistence in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
